molecular formula C15H13N5O4S2 B2402195 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1172055-79-6

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2402195
CAS No.: 1172055-79-6
M. Wt: 391.42
InChI Key: DGNCRYIJUZKQIS-UHFFFAOYSA-N
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Description

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety via a thioether bridge. The acetamide group connects this structure to a 5-methyl-1,3,4-thiadiazole ring.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S2/c1-8-17-19-14(26-8)16-12(21)7-25-15-20-18-13(24-15)9-2-3-10-11(6-9)23-5-4-22-10/h2-3,6H,4-5,7H2,1H3,(H,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNCRYIJUZKQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that incorporates multiple pharmacophores known for their biological activities. This article aims to provide an overview of its biological activity based on recent research findings.

Structural Overview

The molecular formula of the compound is C20H19N3O4S3C_{20}H_{19}N_{3}O_{4}S_{3}, with a molecular weight of 461.58 g/mol . The structure features a 1,3,4-oxadiazole and a thiadiazole moiety, both of which have been linked to various biological activities including anticancer properties.

Research indicates that the 1,3,4-oxadiazole scaffold exhibits significant bioactivity through multiple mechanisms:

  • Inhibition of Key Enzymes : Compounds containing the oxadiazole moiety have been shown to inhibit enzymes such as:
    • Thymidylate synthase
    • Histone deacetylase (HDAC)
    • Telomerase
    • Thymidine phosphorylase

These enzymes play crucial roles in cancer cell proliferation and survival. For instance, inhibiting telomerase can lead to apoptosis in cancer cells by preventing them from maintaining their telomeres .

  • Targeting Signaling Pathways : The compound may also interact with various signaling pathways involved in cancer progression, including the Wnt and insulin/AKT pathways .

Anticancer Properties

Several studies have evaluated the anticancer potential of 1,3,4-oxadiazole derivatives:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For example:
    • A related oxadiazole derivative showed significant antiproliferative activity against prostate cancer cell lines with an IC50 value as low as 10 nM .
    • Another study highlighted compounds with selective activity against pancreatic and breast cancer cell lines .

Other Biological Activities

In addition to anticancer effects, oxadiazole derivatives have been reported to exhibit:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Some studies suggest potential applications in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Highlighted the anticancer potential of 1,3,4-oxadiazoles through enzyme inhibition and targeting growth factors.
Reported significant cytotoxicity in prostate cancer cell lines for specific oxadiazole derivatives.
Discussed the synthesis and evaluation of oxadiazole compounds with notable activity against various tumor types.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The key steps include:

  • Formation of the 1,3,4-Oxadiazole and Thiadiazole Moieties : These heterocyclic structures are crucial for the biological activity of the compound. The synthesis often employs methods such as cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
  • Characterization Techniques : The synthesized compounds are characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry), ensuring the correct structural formation.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies indicate that derivatives containing oxadiazole and thiadiazole rings exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Disc Diffusion Method : This method has been employed to evaluate the antibacterial efficacy of synthesized derivatives against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results demonstrate that certain derivatives outperform standard antibiotics like ofloxacin in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been evaluated through various assays:

  • Cytotoxicity Assays : Compounds have been tested against multiple cancer cell lines using the Sulforhodamine B assay. Results indicate significant cytotoxic effects on breast cancer cell lines (e.g., MCF7), highlighting their potential as anticancer agents .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds with variations in substituents:

Study ReferenceCompound StructureBiological ActivityKey Findings
1,3,4-Oxadiazole DerivativesAntimicrobialShowed enhanced activity against Staphylococcus aureus
Thiadiazole DerivativesAnticancerSignificant cytotoxicity against MCF7 cell lines
Oxadiazole VariantsAntidiabeticLowered glucose levels in Drosophila melanogaster models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its fusion of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings, which are isosteric but differ in electronic properties due to oxygen vs. sulfur atoms. Key comparisons include:

Compound Name / Feature Heterocyclic Core Substituents Key Structural Differences
Target Compound 1,3,4-Oxadiazole + 1,3,4-thiadiazole 2,3-Dihydrodioxin, 5-methyl thiadiazole Dual heterocyclic system with thioether
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide derivatives 1,3,4-Thiadiazole Varied alkyl/aryl groups Single heterocycle; simpler acetamide
CDK9 Inhibitors (e.g., Compound 17a ) Thiazole + dihydrodioxin Cyclopentylamine, methylsulfonyl Thiazole vs. oxadiazole; distinct substituents
Imidazo[2,1-b]1,3,4-thiadiazoles Fused imidazole-thiadiazole Phenyl, oxo groups Fused ring system; no oxadiazole

The thioether linker may improve metabolic stability over oxygen-based ethers .

Physicochemical Properties

  • Solubility : The dihydrodioxin’s lipophilicity may reduce aqueous solubility compared to polar analogs like N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide .
  • Stability: The thioether linker resists oxidative degradation better than ethers, as noted in .

Data Tables

Table 2: Inferred Bioactivity Profile

Activity Target Compound (Inferred) Analog Compounds (Reported)
Acetylcholinesterase Inhibition Moderate (cf. ) IC₅₀: 0.8–12.5 μM
Kinase Inhibition Potential CDK9/EGFR targeting IC₅₀: 10–100 nM (CDK9 inhibitors )
Antimicrobial Activity Likely broad-spectrum MIC: 2–16 µg/mL (thiadiazole derivatives )

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with the formation of the oxadiazole ring via cyclization of acyl hydrazides under reflux with reagents like sulfuric acid or phosphorus oxychloride. Subsequent thioetherification (e.g., using potassium carbonate as a base) introduces the thioacetamide moiety. Final coupling with the 5-methyl-1,3,4-thiadiazol-2-amine group requires precise stoichiometry and inert atmosphere conditions (e.g., nitrogen) to prevent oxidation .
  • Optimization : Microwave-assisted synthesis (60–120°C, 30–60 minutes) improves yield and purity compared to traditional reflux methods . Solvent selection (e.g., DMF for polar intermediates, THF for nucleophilic substitutions) and catalyst screening (e.g., NaH for thiol-alkylation) are critical .

Q. How should researchers validate the structural integrity of this compound and its intermediates?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments (e.g., dihydrobenzo[dioxin] protons at δ 4.2–4.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ion peaks and fragmentation patterns consistent with oxadiazole-thiadiazole cleavage .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodology :

  • Light and moisture sensitivity : Store in amber vials under nitrogen at −20°C to prevent degradation of the thioether and amide bonds .
  • pH stability : Test solubility and stability in buffers (pH 3–9) via UV-vis spectroscopy (λ = 250–300 nm) to identify optimal conditions for biological assays .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding interactions with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase domains). Focus on the oxadiazole-thiadiazole scaffold’s hydrogen-bonding potential and hydrophobic interactions with active sites .
  • Molecular dynamics simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to validate binding modes .

Q. What experimental approaches resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Isosteric replacements : Synthesize analogs with substituted benzo[dioxin] (e.g., 3,4-dimethoxy vs. halogenated variants) or thiadiazole (e.g., methyl vs. ethyl groups) to isolate electronic or steric effects on activity .
  • Kinetic solubility assays : Compare solubility in PBS and DMSO using nephelometry to distinguish between intrinsic solubility and aggregation artifacts in bioactivity data .

Q. How can reaction mechanisms for key synthetic steps (e.g., thioetherification) be rigorously characterized?

  • Methodology :

  • Kinetic isotope effects (KIE) : Use deuterated reagents (e.g., CD3_3COOD) in NMR experiments to probe rate-determining steps in thiol-alkylation .
  • In-situ IR spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm1^{-1}) during cyclization to detect intermediate oxadiazoline formation .

Q. What advanced analytical techniques validate crystallographic or electronic properties?

  • Methodology :

  • X-ray crystallography : Co-crystallize with PEG 4000 or similar matrices to resolve 3D structure, focusing on dihedral angles between oxadiazole and thiadiazole rings .
  • Cyclic voltammetry : Characterize redox behavior (e.g., oxidation of thioether groups) in acetonitrile with 0.1 M TBAPF6_6 as supporting electrolyte .

Tables for Key Data

Parameter Typical Value/Range Method Reference
Melting Point180–190°C (decomposes)Differential Scanning Calorimetry
LogP (Octanol/Water)2.8–3.5Shake-flask HPLC
Solubility in PBS (pH 7.4)12–18 µMNephelometry
IC50_{50} (COX-2 inhibition)0.5–1.2 µMEnzyme-linked immunosorbent assay

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